molecular formula C42H43N13O7S B12409258 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide

Cat. No.: B12409258
M. Wt: 873.9 g/mol
InChI Key: PURCRNBCKBOXFH-UHFFFAOYSA-N
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Description

The compound 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features multiple functional groups, including a pyrazole ring, a pyrrolopyrimidine core, and a benzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the pyrrolopyrimidine core: This step may involve cyclization reactions using suitable precursors, such as aminopyrimidines and α,β-unsaturated carbonyl compounds.

    Introduction of the azetidine moiety: This can be accomplished through nucleophilic substitution reactions, where an azetidine derivative is introduced to the pyrazole ring.

    Attachment of the benzamide group: This step typically involves amide bond formation using coupling reagents like carbodiimides or phosphonium salts.

    Final assembly: The final compound is obtained by linking the intermediate structures through appropriate condensation or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up reactions: Using larger quantities of reagents and solvents while maintaining reaction conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.

    Quality control: Implementing analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can modify specific parts of the molecule.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases, such as cancer or infectious diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

    Structural complexity: The combination of multiple functional groups and rings in this compound makes it unique compared to simpler analogs.

    Potential biological activity: The specific arrangement of functional groups may confer unique biological properties, making it a promising candidate for further research.

Properties

Molecular Formula

C42H43N13O7S

Molecular Weight

873.9 g/mol

IUPAC Name

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide

InChI

InChI=1S/C42H43N13O7S/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50)

InChI Key

PURCRNBCKBOXFH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O

Origin of Product

United States

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